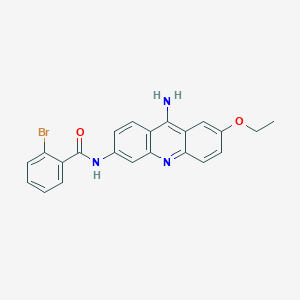
N-(9-amino-7-ethoxyacridin-3-yl)-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-amino-7-ethoxyacridin-3-yl)-2-bromobenzamide: is a complex organic compound that belongs to the acridine family Acridines are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-amino-7-ethoxyacridin-3-yl)-2-bromobenzamide typically involves multiple steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, often using ethyl iodide and a base such as potassium carbonate.
Amination: The amino group is introduced through a nucleophilic substitution reaction, typically using ammonia or an amine derivative.
Bromination: The bromobenzamide moiety is introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro or carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzamide moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base or catalyst.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, N-(9-amino-7-ethoxyacridin-3-yl)-2-bromobenzamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a fluorescent probe due to its acridine core, which exhibits strong fluorescence. It can be used to stain nucleic acids and study cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. The acridine core can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Industry
In the industrial sector, this compound can be used in the development of dyes and pigments, given its strong coloration properties.
Mechanism of Action
The mechanism of action of N-(9-amino-7-ethoxyacridin-3-yl)-2-bromobenzamide involves its interaction with biological macromolecules. The acridine core can intercalate into DNA, disrupting the double helix structure and inhibiting replication and transcription. The bromobenzamide moiety can enhance binding affinity and specificity to certain molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-(9-aminoacridin-3-yl)-2-bromobenzamide: Lacks the ethoxy group, which may affect its reactivity and biological activity.
N-(9-amino-7-methoxyacridin-3-yl)-2-bromobenzamide: Contains a methoxy group instead of an ethoxy group, which can influence its chemical properties and applications.
N-(9-amino-7-ethoxyacridin-3-yl)-2-chlorobenzamide:
Uniqueness
N-(9-amino-7-ethoxyacridin-3-yl)-2-bromobenzamide is unique due to the presence of both the ethoxy group and the bromobenzamide moiety
Properties
IUPAC Name |
N-(9-amino-7-ethoxyacridin-3-yl)-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2/c1-2-28-14-8-10-19-17(12-14)21(24)16-9-7-13(11-20(16)26-19)25-22(27)15-5-3-4-6-18(15)23/h3-12H,2H2,1H3,(H2,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIYPSYMGKVSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4Br)N=C2C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














